1H NMR and 13C NMR spectral data for 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
1H NMR and 13C NMR spectral data for 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established spectroscopic principles to offer a robust framework for the structural elucidation of this and related heterocyclic compounds.
Introduction and Structural Overview
1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a multifaceted molecule featuring three key structural motifs that dictate its spectroscopic signature: a 1,5-disubstituted pyrazole core, a 2-fluorophenyl substituent at the N1 position, and a carbohydrazide group at the C4 position. Understanding the interplay of these components is crucial for an accurate interpretation of its NMR spectra.
NMR spectroscopy serves as the cornerstone for the unambiguous structural confirmation of organic molecules. By analyzing chemical shifts, signal multiplicities, coupling constants, and integrations, we can map the precise connectivity and electronic environment of each atom within the molecule. The presence of the fluorine atom introduces an additional layer of complexity and diagnostic information through heteronuclear coupling (¹⁹F-¹H and ¹⁹F-¹³C), which is invaluable for confirming the substitution pattern of the phenyl ring.
Molecular Structure with Atom Numbering
To facilitate a clear and systematic discussion, the atoms of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide are numbered as shown below. This convention will be used throughout the guide.
Caption: Numbered structure of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the title compound. These predictions are based on established chemical shift values for pyrazole derivatives, fluorinated aromatic systems, and carbohydrazides, acquired in a DMSO-d₆ solvent.[1][2][3][4] DMSO-d₆ is the solvent of choice as its hydrogen-bonding acceptor nature allows for the observation of exchangeable N-H protons.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| H(a) (-NH NH₂) | ~9.50 | Broad Singlet | - | 1H |
| H-3 | ~8.10 | Singlet | - | 1H |
| H-6' | ~7.70 | td | ³J(H-H) ≈ 7.8, ⁴J(H-F) ≈ 1.5 | 1H |
| H-4' | ~7.55 | m | - | 1H |
| H-3' | ~7.45 | td | ³J(H-H) ≈ 7.5, ³J(H-F) ≈ 8.0 | 1H |
| H-5' | ~7.40 | t | ³J(H-H) ≈ 7.6 | 1H |
| 2H(b) (-NHNH₂ ) | ~4.50 | Broad Singlet | - | 2H |
| H-11 (-CH₃) | ~2.55 | Singlet | - | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Key Correlation(s) |
| C-10 (C=O) | ~162.0 | Carbonyl Carbon |
| C-2' (C-F) | ~157.0 (d, ¹J(C-F) ≈ 250 Hz) | Direct C-F bond |
| C-5 | ~142.0 | - |
| C-3 | ~139.5 | - |
| C-4' | ~131.5 (d, ⁴J(C-F) ≈ 3 Hz) | - |
| C-6' | ~130.0 (d, ³J(C-F) ≈ 8 Hz) | - |
| C-1' | ~125.0 (d, ²J(C-F) ≈ 12 Hz) | - |
| C-5' | ~125.5 | - |
| C-3' | ~117.0 (d, ²J(C-F) ≈ 20 Hz) | - |
| C-4 | ~112.0 | - |
| C-11 (-CH₃) | ~11.5 | Methyl Carbon |
Scientific Rationale and Spectral Interpretation
¹H NMR Spectrum Analysis
-
Carbohydrazide Protons (H(a), 2H(b)) : The protons on the hydrazide moiety are exchangeable and participate in hydrogen bonding. Consequently, they appear as broad singlets. The -NH- proton (H(a)), being adjacent to the electron-withdrawing carbonyl group, is significantly deshielded and is expected to appear far downfield (~9.50 ppm).[3][4] The terminal -NH₂ protons (2H(b)) are more shielded and typically appear around 4.50 ppm in DMSO-d₆. Their broadness is a classic characteristic of protons attached to nitrogen.
-
Pyrazole Ring Protons (H-3, H-11) : The pyrazole ring has one aromatic proton, H-3, which is expected to be a sharp singlet around 8.10 ppm. Its downfield shift is characteristic of protons in electron-deficient aromatic heterocyclic systems.[5] The methyl group protons (H-11) at the C-5 position will also be a singlet, appearing in the typical alkyl-aromatic region around 2.55 ppm.
-
2-Fluorophenyl Protons (H-3' to H-6') : This system is the most complex due to both homo- and heteronuclear couplings.
-
Fluorine Coupling : The fluorine atom at C-2' couples with adjacent protons. The coupling constant diminishes with distance: ³J(H-F) > ⁴J(H-F). This coupling is critical for assignment.[6][7]
-
H-6' : This proton is ortho to the pyrazole ring and meta to the fluorine. It will likely appear as a triplet of doublets (td) due to coupling with H-5' and H-4' (³J H-H) and a smaller long-range coupling to fluorine (⁴J H-F).
-
H-3' : This proton is ortho to the fluorine. It will experience a large ³J coupling to fluorine (~8.0 Hz) and a ³J coupling to H-4', resulting in a triplet of doublets.
-
H-4' and H-5' : These protons will appear as complex multiplets (m) due to overlapping couplings with their neighbors.
-
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (C-10) : The carbohydrazide carbonyl carbon is expected at the far downfield end of the spectrum, around 162.0 ppm, which is typical for amide-like carbonyls.
-
Pyrazole Ring Carbons (C-3, C-4, C-5) : These carbons will have distinct chemical shifts. C-3 and C-5 are typically found in the 139-142 ppm range, while C-4, being shielded by the substituents, will appear more upfield around 112.0 ppm.
-
2-Fluorophenyl Carbons (C-1' to C-6') : The defining feature of this system is the carbon-fluorine coupling.[6][7][8]
-
C-2' : The carbon directly bonded to fluorine will exhibit a very large one-bond coupling constant (¹J(C-F) ≈ 250 Hz), appearing as a doublet. This is the most diagnostic signal for confirming the fluorine's position. Its chemical shift is significantly influenced by the fluorine's electronegativity.
-
C-1', C-3', C-6' : These carbons will show smaller two-bond (²J) and three-bond (³J) C-F couplings, appearing as doublets with coupling constants typically in the range of 8-20 Hz. These couplings are invaluable for definitive assignment.
-
C-4', C-5' : The remaining carbons may show very small or unresolved long-range couplings.
-
Experimental Protocols for NMR Data Acquisition
To ensure high-quality, reproducible data, a rigorous and standardized experimental approach is mandatory. The following protocol represents a self-validating system for the characterization of the title compound.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh approximately 10-15 mg of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
-
Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).
-
Add 1-2 µL of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration :
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and match the probe for ¹H and ¹³C frequencies according to the manufacturer's guidelines.
-
Shim the magnetic field on the sample to achieve high resolution and symmetrical line shapes.
-
-
¹H NMR Acquisition :
-
Temperature : 298 K (25 °C).
-
Pulse Program : Standard single-pulse (zg30).
-
Spectral Width : 16 ppm (centered around 6 ppm).
-
Acquisition Time : ~3 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : 16-32 (adjust based on concentration).
-
Data Processing : Apply an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the TMS peak to 0.00 ppm.
-
-
¹³C{¹H} NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse (zgpg30).
-
Spectral Width : 240 ppm (centered around 120 ppm).
-
Acquisition Time : ~1 second.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
Data Processing : Apply an exponential window function (line broadening of 1.0 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the DMSO-d₆ solvent peak to 39.52 ppm.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow, incorporating 2D NMR experiments for complete structural assignment.
Caption: Logical workflow for complete NMR-based structural elucidation.
Conclusion
The structural elucidation of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide via NMR spectroscopy is a systematic process. The predicted ¹H and ¹³C NMR data, governed by the distinct electronic environments of the pyrazole, fluorophenyl, and carbohydrazide moieties, provide a comprehensive roadmap for analysis. The key diagnostic features are the characteristic shifts of the exchangeable N-H protons, the singlet for the pyrazole H-3, and most importantly, the doublet patterns arising from C-F coupling in the ¹³C NMR spectrum. By following the detailed experimental protocol and employing 2D correlation experiments, researchers can achieve an authoritative and irrefutable confirmation of the molecular structure.
References
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- ResearchGate. (n.d.). ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole.
- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(4-Fluorophenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole - Optional[¹³C NMR]. Retrieved from [Link]
- ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles.
- Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (n.d.).
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
-
The Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
- Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. J. Chem. Pharm. Res., 4(3), 1772-1781.
-
International Union of Crystallography. (2023, May 23). (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
- HETEROCYCLES. (2015).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
